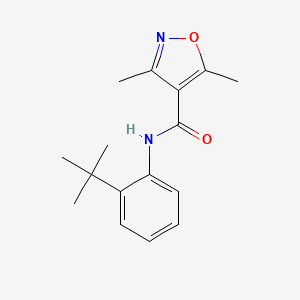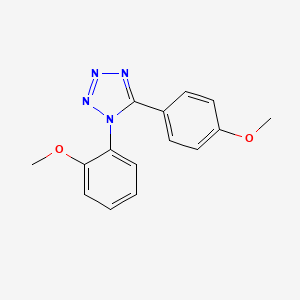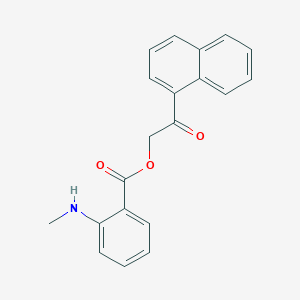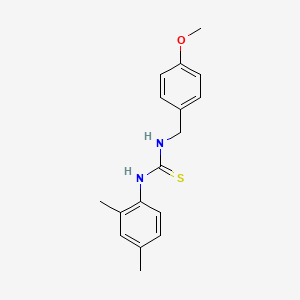
N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the ATP-gated ion channel family and is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been widely used as a research tool to investigate the role of P2X7 in these processes.
Wirkmechanismus
N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, the P2X7 receptor allows the influx of calcium ions and the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide blocks these effects by binding to the P2X7 receptor and preventing its activation by ATP.
Biochemical and physiological effects:
N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit P2X7 receptor-mediated calcium influx, cytokine release, and cell death in various cell types, including microglia, macrophages, and T cells. N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has also been shown to reduce inflammation and pain in various animal models of these conditions. In addition, N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its selectivity for the P2X7 receptor, which allows for specific investigation of the role of this receptor in various processes. Another advantage is its ability to inhibit P2X7 receptor-mediated effects, which allows for investigation of the downstream effects of P2X7 activation. However, one limitation of using N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is its potential off-target effects, which may complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research involving N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide. One area of interest is the role of P2X7 in cancer, as this receptor has been implicated in tumor growth and metastasis. N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide may have potential as a therapeutic agent in cancer treatment. Another area of interest is the development of more selective P2X7 antagonists, which may have fewer off-target effects and be more effective in treating various conditions. Finally, further investigation of the neuroprotective effects of N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide may lead to potential therapies for neurodegenerative diseases.
Synthesemethoden
N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be synthesized by a multistep process involving the reaction of 2-tert-butylphenylhydrazine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride and subsequent reaction with methylamine. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been used in a wide range of scientific research applications. It has been shown to inhibit P2X7 receptor-mediated calcium influx, cytokine release, and cell death in various cell types, including microglia, macrophages, and T cells. N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been used to investigate the role of P2X7 in inflammation, pain, and neurodegeneration, and has been shown to have therapeutic potential in various animal models of these conditions.
Eigenschaften
IUPAC Name |
N-(2-tert-butylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-14(11(2)20-18-10)15(19)17-13-9-7-6-8-12(13)16(3,4)5/h6-9H,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFPLVGWMVQQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)
![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5728682.png)
![N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5728694.png)

![methyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5728706.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5728722.png)

![1-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5728734.png)